2-(N-Boc-aminomethyl)-4-methylpyridine
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Overview
Description
Scientific Research Applications
Photocatalytic Applications
- Fabrication and Modification of Photocatalysts : The review by Ni et al. (2016) discusses the fabrication, modification, and application of (BiO)2CO3-based photocatalysts, highlighting strategies for enhancing visible light-driven photocatalytic performance. Although this paper does not specifically mention "2-(N-Boc-aminomethyl)-4-methylpyridine," the methodologies for modifying photocatalysts could be relevant. The paper details various systems for improving photocatalytic activity, including metal/semiconductor heterostructures and nonmetal doping. This information might be applicable to the modification or application of "this compound" in similar contexts (Ni et al., 2016).
Peptide Studies
- Spin Label Amino Acid TOAC : Schreier et al. (2012) review the use of the spin label amino acid TOAC in peptide studies, covering chemical, physicochemical, spectroscopic, and conformational aspects. TOAC's incorporation into peptides for analyzing backbone dynamics and secondary structure, as well as its interaction with membranes, offers insights into how "this compound" might be employed in peptide synthesis or modification for similar purposes (Schreier et al., 2012).
Drug Precursor Potential
- Multitarget Compound 2-APB : Rosalez et al. (2019) discuss 2-Aminoethyldiphenyl borinate (2-APB), an organoboron compound with various effects on the human body, including modulation of immunity, neurons, smooth muscle cells, and cardiomyocytes. While not directly related to "this compound," the study's emphasis on the versatility of boron-containing compounds in drug development and therapeutic applications could suggest potential research directions for exploring the uses of "this compound" as a drug precursor (Rosalez et al., 2019).
Future Directions
While the future directions for “2-(N-Boc-aminomethyl)-4-methylpyridine” specifically are not available, there is a growing interest in the study of poly(2-oxazoline)s and poly(2-oxazine)s, two closely related families of polymers . These polymers have been gaining increasing attention in the research community due to their potential use as biomaterials in medical applications .
Mechanism of Action
Target of Action
The primary target of 2-(N-Boc-aminomethyl)-4-methylpyridine is bacterial membranes . This compound is part of a class of molecules known as cationic polymers, which are thought to be the last frontier in antibacterial development .
Mode of Action
The compound interacts with its targets by damaging the bacterial membrane . This interaction is facilitated by the cationic nature of the compound, which allows it to bind to the negatively charged bacterial membrane .
Biochemical Pathways
It is known that the compound’s bactericidal effect is rapid, suggesting that it disrupts essential cellular processes .
Pharmacokinetics
The compound is synthesized via a one-pot reaction involving isocyanate intermediates , which may influence its bioavailability.
Result of Action
The primary result of the compound’s action is the killing of bacterial cells. In particular, it has been shown to effectively kill methicillin-resistant Staphylococcus aureus (MRSA) persisters at four times the minimum inhibitory concentration (MIC) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by the presence of water, as boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water .
properties
IUPAC Name |
tert-butyl N-[(4-methylpyridin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9-5-6-13-10(7-9)8-14-11(15)16-12(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDQBEGIPFNTRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856623 |
Source
|
Record name | tert-Butyl [(4-methylpyridin-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1330755-53-7 |
Source
|
Record name | tert-Butyl [(4-methylpyridin-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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